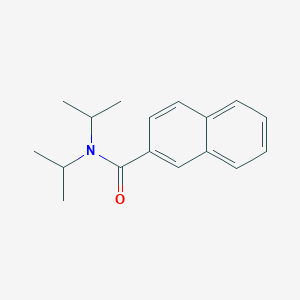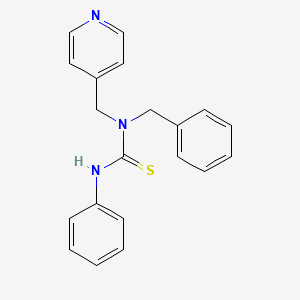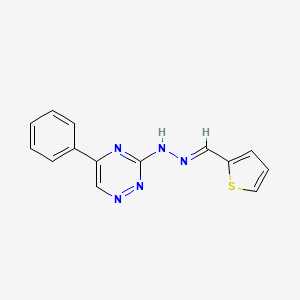
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (EBTI) is a synthetic compound that belongs to the class of tetrahydroisoquinolines. It has been synthesized through various methods and has shown potential in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. In addition, 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have various potential applications in scientific research. However, there are also limitations to using 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action in inhibiting COX-2 activity. Another potential direction is to investigate its potential as a neuroprotective agent and its mechanism of action in increasing dopamine levels in the brain. Additionally, more research is needed to fully understand its potential as an anti-cancer agent and its mechanism of action in inhibiting the growth of cancer cells.
Méthodes De Synthèse
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound. The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring with an alkyl halide or acyl halide.
Applications De Recherche Scientifique
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has shown potential in scientific research applications due to its unique properties. It has been studied for its potential as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Parkinson's disease. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-20-18-9-7-15(8-10-18)13-19-12-11-16-5-3-4-6-17(16)14-19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCMXXHLBHZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257008 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)
![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
